![molecular formula C9H11BrS B1526556 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene CAS No. 3983-69-5](/img/structure/B1526556.png)
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Vue d'ensemble
Description
1-(2-Bromoethyl)sulfanyl]-3-methylbenzene, also known as 2-Bromoethylbenzene sulfide (BEBS), is an organic compound with a molecular formula of C7H9BrS. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. BEBS has been used in a variety of scientific applications, ranging from synthesis of other organic compounds to biochemical and physiological studies.
Applications De Recherche Scientifique
BEBS has been used in a variety of scientific applications, such as the synthesis of other organic compounds, biochemical and physiological studies, and as a reagent in organic synthesis. BEBS has been used as a reagent in the synthesis of other organic compounds, such as polymers and drugs. It has also been used in biochemical and physiological studies, such as the study of enzyme activity and the study of the effects of drugs on the body. Furthermore, BEBS has been used as a reagent in organic synthesis, such as the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of BEBS is not fully understood, however, it is believed to be related to its ability to react with certain molecules, such as proteins and enzymes, and to form covalent bonds with them. It is believed that the formation of covalent bonds with proteins and enzymes is responsible for the biochemical and physiological effects of BEBS.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of BEBS are not fully understood, however, it is believed to have a variety of effects on the body. BEBS has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is responsible for the production of prostaglandins. In addition, BEBS has been shown to inhibit the activity of certain proteins, such as the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs in the body. Furthermore, BEBS has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of certain diseases, such as rheumatoid arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BEBS in laboratory experiments has several advantages, such as its low cost and ease of synthesis. Furthermore, BEBS is non-toxic and has a low volatility, making it safe to use in laboratory experiments. However, there are also some limitations to the use of BEBS in laboratory experiments, such as its limited solubility in water and its tendency to form covalent bonds with proteins and enzymes.
Orientations Futures
The use of BEBS in scientific research is still in its early stages, and there are many potential future directions for its use. For example, BEBS could be used in the synthesis of new drugs and other organic compounds, and could also be used in the study of enzyme activity and the effects of drugs on the body. In addition, BEBS could be used in the development of new treatments for diseases, such as cancer and rheumatoid arthritis. Furthermore, BEBS could be used in the development of new methods for the synthesis of organic compounds, and could be used in the study of the biochemical and physiological effects of drugs.
Propriétés
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNOFCIYHSWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
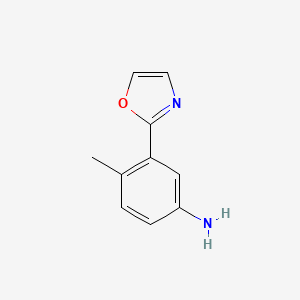
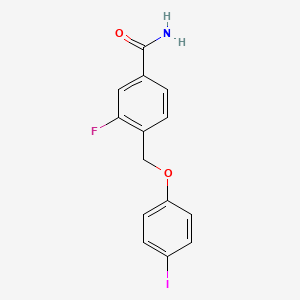
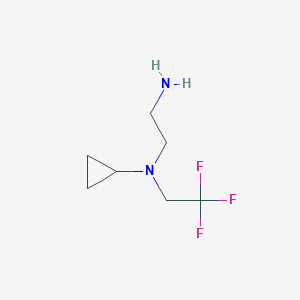
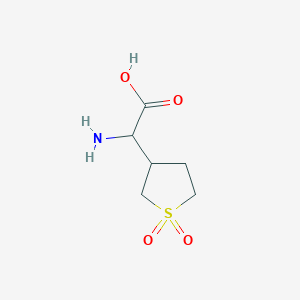
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)
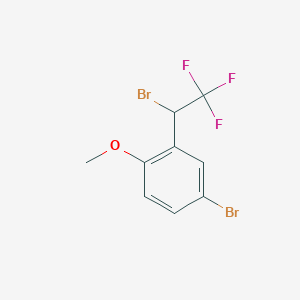
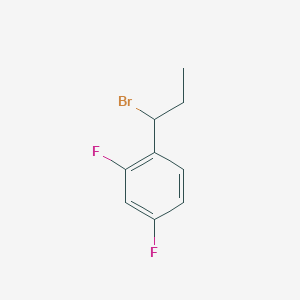
![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
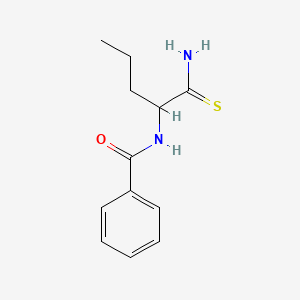
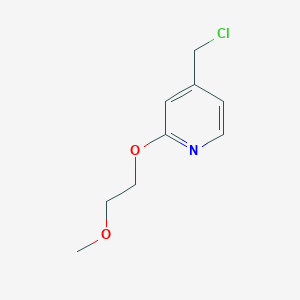
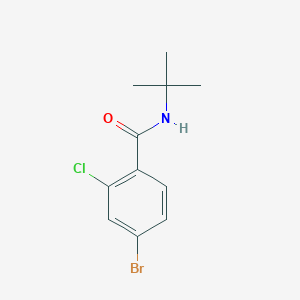
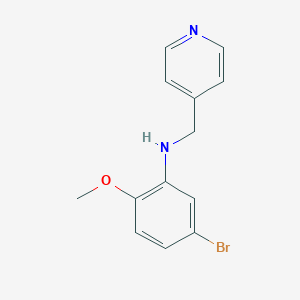
![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)